4-Fluoro-2-(2,2-difluoroethoxy)phenol
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Overview
Description
4-Fluoro-2-(2,2-difluoroethoxy)phenol is a fluorinated organic compound with the molecular formula C8H7F3O2 and a molecular weight of 192.14 g/mol . This compound is characterized by the presence of a phenol group substituted with a fluoro group at the 4-position and a 2,2-difluoroethoxy group at the 2-position. It is a clear, pale liquid with unique chemical properties that make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(2,2-difluoroethoxy)phenol typically involves the reaction of 4-fluorophenol with 2,2-difluoroethanol in the presence of a suitable base and a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the attainment of high-purity product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(2,2-difluoroethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Fluoro-2-(2,2-difluoroethoxy)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(2,2-difluoroethoxy)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the fluoro groups enhance its lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methylphenol: Similar in structure but with a methyl group instead of the 2,2-difluoroethoxy group.
2-Fluorophenol: Lacks the 2,2-difluoroethoxy group and has only a single fluoro substitution.
4-(2,2-Difluoroethoxy)phenol: Similar but without the fluoro substitution at the 4-position.
Uniqueness
4-Fluoro-2-(2,2-difluoroethoxy)phenol is unique due to the presence of both fluoro and 2,2-difluoroethoxy groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, reactivity, and specificity .
Properties
Molecular Formula |
C8H7F3O2 |
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Molecular Weight |
192.13 g/mol |
IUPAC Name |
2-(2,2-difluoroethoxy)-4-fluorophenol |
InChI |
InChI=1S/C8H7F3O2/c9-5-1-2-6(12)7(3-5)13-4-8(10)11/h1-3,8,12H,4H2 |
InChI Key |
GWXRKQSNGWZDRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)OCC(F)F)O |
Origin of Product |
United States |
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